2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol
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Overview
Description
2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, also known as F15599, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol acts as a partial agonist of the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways results in the modulation of neurotransmitter release and neuronal activity, leading to the observed effects on mood, anxiety, and stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of serotonin and dopamine release, the regulation of HPA axis activity, and the modulation of neuroinflammation. These effects are thought to underlie the observed anxiolytic, antidepressant, and antipsychotic effects of this compound.
Advantages and Limitations for Lab Experiments
2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT1A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its limited solubility in water and its relatively short half-life in vivo.
Future Directions
There are several future directions for the study of 2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol, including the investigation of its potential therapeutic applications in the treatment of depression, anxiety disorders, and schizophrenia. Additionally, further research is needed to elucidate the mechanisms underlying the observed effects of this compound and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, this compound is a novel compound with significant potential for the treatment of various neurological disorders. Its high affinity and selectivity for the 5-HT1A receptor, along with its anxiolytic, antidepressant, and antipsychotic effects, make it a promising candidate for further study and development. However, further research is needed to fully understand the mechanisms underlying its effects and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol is synthesized through a multi-step process that involves the reaction of benzofuran-2-carboxylic acid with 1-(2-methylbenzyl)piperazine to form an intermediate compound. The intermediate compound is then reacted with 4-chloromethylphenylpiperazine to produce this compound. The synthesis method has been optimized to ensure high purity and yield of the final product.
Scientific Research Applications
2-[4-(1-benzofuran-2-ylmethyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to have high affinity and selectivity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models.
properties
IUPAC Name |
2-[4-(1-benzofuran-2-ylmethyl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-18-6-2-3-8-20(18)15-25-12-11-24(16-21(25)10-13-26)17-22-14-19-7-4-5-9-23(19)27-22/h2-9,14,21,26H,10-13,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZJVSVTAZARPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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